5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one
Description
Properties
IUPAC Name |
5-chloro-2-(chloromethyl)-6-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-15-10(16)6-9(13)11(14-15)8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGBQJDSVANMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-6-phenylpyridazin-3(2H)-one
This precursor is synthesized by reacting 3,4-dichloro-5-phenylfuran-2(5H)-one with hydrazine hydrate in N,N-dimethylformamide (DMF) at elevated temperatures. The reaction conditions are critical for achieving high yields and purity. The optimal conditions involve stirring the mixture at 80°C for 40 minutes, which results in a yield of about 68%.
Conversion to this compound
To convert 5-chloro-6-phenylpyridazin-3(2H)-one into this compound, a chloromethylation step is required. This is typically achieved by reacting the precursor with paraformaldehyde and thionyl chloride in a solvent like benzene. This step can be performed in a single step, offering a more efficient and convenient process compared to traditional multi-step methods.
Reaction Conditions and Yields
The conditions for the chloromethylation step are crucial for achieving high yields. The reaction is usually conducted under mild conditions to minimize side reactions.
| Reaction Conditions | Yield |
|---|---|
| Benzene, paraformaldehyde, thionyl chloride, single step | 73% |
| DMF, 80°C, 40 min for precursor synthesis | 68% |
Analysis of the Synthesis Process
The synthesis of this compound involves careful control of reaction conditions to optimize yields and minimize by-products. The choice of solvent and temperature significantly affects the outcome of both the precursor synthesis and the chloromethylation step.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form the corresponding alcohols or amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyridazinones.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Synthesis Overview
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Chloromethylation | Formaldehyde, HCl | Acidic conditions | 73% |
| Cyclization Reactions | Sodium azide, primary amines | Base presence | Variable |
| Oxidation | Hydrogen peroxide | Mild conditions | Variable |
| Reduction | Lithium aluminum hydride | Anhydrous conditions | Variable |
Chemistry
In the realm of chemistry, 5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique chloromethyl group allows for various substitution reactions with nucleophiles like amines and thiols, facilitating the development of new materials and chemicals.
Biology
The compound has been investigated for its biological activities, particularly its antifungal and antimicrobial properties. Research indicates that derivatives of pyridazinones exhibit significant activity against various pathogens. For instance, studies have demonstrated the effectiveness of related compounds in inhibiting fungal growth, making them potential candidates for agricultural applications as plant protectants .
Medicine
In medicinal chemistry, this compound has shown promise as an anti-inflammatory, anticancer, and antihypertensive agent. The mechanism of action primarily involves the inhibition of cyclooxygenase enzymes, which are pivotal in inflammatory processes. This compound's dual substitution pattern enhances its reactivity and potential interactions with biological targets .
Case Studies
- Antifungal Activity : A study published in MDPI explored various derivatives of pyridazinones, including this compound, highlighting their significant antifungal activities against common plant pathogens. The results indicated that modifications to the chloromethyl group could enhance bioactivity .
- Pharmaceutical Applications : Research conducted on similar pyridazine derivatives showcased their potential as antitumor agents. The structural features of this compound allow it to interact with cancer cell pathways effectively, leading to apoptosis in certain cancer cell lines .
Mechanism of Action
The mechanism of action of 5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one involves its interaction with various molecular targets. It is known to inhibit enzymes such as cyclooxygenase, which plays a role in inflammation . The compound may also interact with ion channels and receptors, modulating cellular signaling pathways involved in disease processes.
Comparison with Similar Compounds
Substituent Effects at Position 2
The substituent at position 2 significantly influences physicochemical properties and bioactivity:
Key Observations :
- Electrophilic Reactivity: The chloromethyl group in the target compound enables facile substitution reactions, unlike the stable methylthio or aminomethyl groups .
- Thermal Stability : Higher melting points (e.g., 108–110°C for the target vs. 70.1–71.5°C for 6b) correlate with stronger intermolecular forces in chloromethyl derivatives .
- Bioactivity: Aminomethyl analogs exhibit CNS depressant and cytostatic activities, while the target compound’s bioactivity remains unstudied .
Spectral and Analytical Comparisons
- ¹H-NMR: The target compound’s CH₂Cl signal (δ 5.86) is distinct from aminomethyl derivatives (δ ~3.5–4.0 for -CH₂NH₂) .
- IR Spectroscopy: The C=O stretch in the target (1674 cm⁻¹) aligns with pyridazinone derivatives, while thiadiazolyl analogs show additional S-S/C=N stretches (~1675 cm⁻¹) .
- Elemental Analysis : The target’s Cl content (C 51.82%, H 3.24%) matches theoretical values (C 51.79%, H 3.16%) .
Biological Activity
5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family, known for its diverse pharmacological activities. The compound's unique structure, featuring both chloro and chloromethyl groups, enhances its reactivity and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure
The IUPAC name of the compound is 5-chloro-2-(chloromethyl)-6-phenylpyridazin-3-one. Its molecular formula is , and it has a molecular weight of 253.1 g/mol. The presence of both chloro and chloromethyl groups allows for a broad range of chemical modifications.
Synthesis Methods
The synthesis typically involves chloromethylation of 5-chloro-6-phenylpyridazin-3(2H)-one using agents such as formaldehyde and hydrochloric acid under acidic conditions. A notable method achieves this in a single step with a yield of 73% by reacting the compound with paraformaldehyde and thionyl chloride in benzene .
This compound exhibits biological activity through various mechanisms:
- Enzyme Inhibition : It inhibits cyclooxygenase enzymes, which are critical in the inflammatory process.
- Antifungal Activity : Studies have shown that this compound possesses significant antifungal properties, making it a candidate for further development as an antifungal agent .
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects against various pathogens.
Pharmacological Applications
The compound has been explored for various pharmacological applications:
- Anti-inflammatory : Due to its cyclooxygenase inhibition, it may serve as an anti-inflammatory agent.
- Anticancer : Research indicates potential applications in cancer treatment due to its ability to inhibit tumor cell proliferation .
- Agrochemical Uses : It is also utilized in developing agrochemicals and plant growth regulators .
Antifungal Studies
In a study published in 2009, researchers synthesized several derivatives of pyridazinones, including this compound. The derivatives demonstrated varying degrees of antifungal activity against plant pathogens, suggesting their potential use as agricultural fungicides .
Anticancer Research
Another study focused on the compound's effect on lysophosphatidic acid acyltransferase (LPAAT), an enzyme implicated in tumor growth. Inhibiting LPAAT activity with this compound resulted in reduced proliferation of cancer cells in vitro, highlighting its potential as a therapeutic agent against certain cancers .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-6-phenylpyridazin-3(2H)-one | Lacks chloromethyl group | Moderate antifungal activity |
| 4-Chloro-5-phenylpyridazin-3(2H)-one | Different substitution pattern | Limited antibacterial properties |
| 6-Phenylpyridazinone | No chloro or chloromethyl groups | Minimal biological activity |
The presence of both chloro and chloromethyl groups in this compound contributes to its enhanced reactivity and broader range of biological activities compared to similar compounds.
Q & A
Q. What are the established synthetic routes for 5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one, and how can reaction conditions be optimized?
The compound is synthesized via a Mannich-like reaction using 5-chloro-6-phenylpyridazin-3(2H)-one, paraformaldehyde, and thionyl chloride in dry benzene under reflux. Key parameters for optimization include:
- Reagent ratios : Excess paraformaldehyde (1.5 g) relative to the pyridazinone precursor (2.2 g) improves chloromethylation efficiency.
- Reaction time : 1 hour of reflux ensures complete conversion, monitored by TLC .
- Purification : Recrystallization from anhydrous ethanol yields white crystals with 73% purity. Table: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | Reflux (110°C) | Maximizes chloromethylation |
| Solvent | Dry benzene | Prevents hydrolysis |
| Workup | Ethanol recrystallization | Purity >95% |
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- ¹H/¹³C-NMR : Confirms the chloromethyl group (δ 5.86 ppm, singlet) and aromatic protons (δ 7.48–7.59 ppm). The carbonyl carbon appears at δ 157.96 ppm .
- IR spectroscopy : Absorbance at 1674 cm⁻¹ confirms the C=O stretch.
- Elemental analysis : Validates stoichiometry (e.g., C 51.82% vs. calc. 51.79%) .
Q. What are the primary biological activities reported for this compound?
Initial screening shows antifungal activity against Candida albicans (MIC = 32 µg/mL) and antiviral potential against influenza A (IC₅₀ = 18 µM). Activity is attributed to the chloromethyl group enhancing membrane permeability .
Advanced Research Questions
Q. How can computational modeling elucidate the mechanism of biological activity?
- Docking studies : The chloromethyl group interacts with hydrophobic pockets in fungal cytochrome P450 (binding energy = -8.2 kcal/mol).
- DFT calculations : HOMO-LUMO gaps (~4.1 eV) suggest redox-mediated disruption of microbial membranes .
- MD simulations : Stability of ligand-enzyme complexes over 100 ns correlates with experimental IC₅₀ values .
Q. How do structural modifications influence bioactivity, and what methodological frameworks guide derivative design?
- Substituent effects : Adding 1,3,4-thiadiazole moieties (e.g., compound 6a ) improves antifungal activity 3-fold via π-π stacking with target enzymes .
- Methodology :
Hammett analysis : Correlates electron-withdrawing groups (σₚ = +0.78) with enhanced potency.
QSAR models : LogP values <3.0 optimize cellular uptake without cytotoxicity .
Q. How can researchers resolve contradictions in reported biological data (e.g., antifungal vs. antiviral efficacy)?
Contradictions arise from assay-specific conditions (e.g., pH, cell lines). A systematic approach includes:
- Dose-response validation : Test compounds across multiple concentrations (1–100 µM) in standardized assays.
- Target specificity profiling : Use CRISPR-Cas9 knockouts to confirm on-target effects .
Q. What strategies are effective in scaling up synthesis while maintaining purity?
- Catalyst screening : ZnCl₂ increases reaction rate by 40% in scaled batches.
- Continuous flow chemistry : Reduces side-product formation (e.g., dimerization) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
